
3,4-Hexanedione, 2,5-bis(triphenylphosphoranylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Hexanedione, 2,5-bis(triphenylphosphoranylidene)- is a complex organic compound with the molecular formula C42H36O2P2. This compound is characterized by the presence of two triphenylphosphoranylidene groups attached to a hexanedione backbone. It is primarily used in advanced chemical research and has various applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Hexanedione, 2,5-bis(triphenylphosphoranylidene)- typically involves the reaction of hexanedione with triphenylphosphine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the use of solvents such as dichloromethane or toluene, and the reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
While the industrial production methods for this compound are not widely documented, it is likely that the process involves scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Hexanedione, 2,5-bis(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form simpler compounds, often involving the cleavage of the triphenylphosphoranylidene groups.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3,4-Hexanedione, 2,5-bis(triphenylphosphoranylidene)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,4-Hexanedione, 2,5-bis(triphenylphosphoranylidene)- involves its interaction with specific molecular targets and pathways. The triphenylphosphoranylidene groups play a crucial role in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Hexanedione: A simpler analog without the triphenylphosphoranylidene groups.
2,5-Hexanedione: Another analog with different positioning of the carbonyl groups.
Triphenylphosphine: A related compound used as a ligand in coordination chemistry.
Uniqueness
3,4-Hexanedione, 2,5-bis(triphenylphosphoranylidene)- is unique due to the presence of the triphenylphosphoranylidene groups, which impart specific reactivity and binding properties. This makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
101305-44-6 |
|---|---|
Fórmula molecular |
C42H36O2P2 |
Peso molecular |
634.7 g/mol |
Nombre IUPAC |
2,5-bis(triphenyl-λ5-phosphanylidene)hexane-3,4-dione |
InChI |
InChI=1S/C42H36O2P2/c1-33(45(35-21-9-3-10-22-35,36-23-11-4-12-24-36)37-25-13-5-14-26-37)41(43)42(44)34(2)46(38-27-15-6-16-28-38,39-29-17-7-18-30-39)40-31-19-8-20-32-40/h3-32H,1-2H3 |
Clave InChI |
GSUVPPCKGSCVDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(=O)C(=P(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(1,3-Propanediyl)bis[4-(3-chlorophenyl)piperazine] Dihydrochloride](/img/structure/B14085326.png)
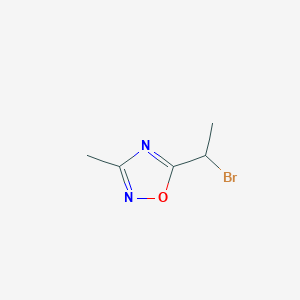
![[(2R,4R)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidin-2-yl]methanol](/img/structure/B14085338.png)
![7-Bromo-1-(2,3-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085340.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B14085345.png)
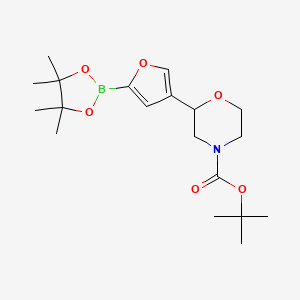
![1-{2-[(4-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14085359.png)
![1-(3-Phenoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085366.png)
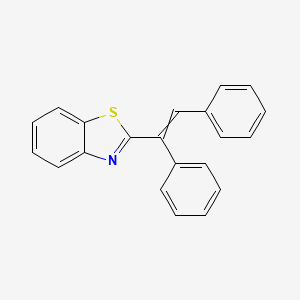
![2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085383.png)
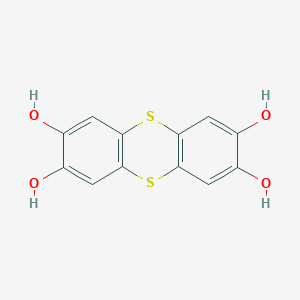
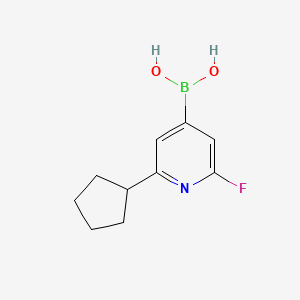
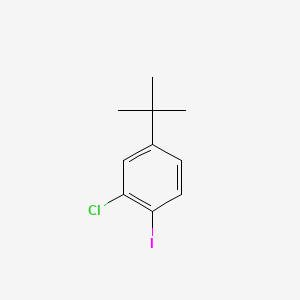
![methyl [8-(4-butylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B14085417.png)
